
An In-Depth Technical Guide to the Discovery
and History of Trenimon

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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A Report for Researchers, Scientists, and Drug
Development Professionals
Foreword: This document provides a comprehensive technical overview of the discovery,

history, and mechanism of action of Trenimon (Triaziquone), a trifunctional alkylating agent.

The information is intended for researchers, scientists, and professionals in the field of drug

development, offering a detailed exploration of its chemical properties, biological effects, and

the experimental methodologies used to elucidate its function.

Discovery and Historical Context
Trenimon, chemically known as 2,3,5-tris(aziridinyl)-1,4-benzoquinone, is a potent alkylating

agent with a significant history in cancer research. While the initial discovery is attributed to the

German chemist Gerhard Domagk in the 1950s, a specific seminal publication detailing its first

synthesis has proven difficult to locate in publicly accessible archives. Historical context places

its development within the post-war era of burgeoning cancer chemotherapy research, largely

driven by companies such as Bayer AG. Trenimon emerged as a compound of interest due to

its high reactivity and cytotoxic effects against tumor cells.

Mechanism of Action
The primary mechanism of action for Trenimon is its function as a trifunctional alkylating agent.

[1] This allows it to form covalent bonds with nucleophilic groups in cellular macromolecules,

most notably DNA. The presence of three aziridine rings enables the formation of multiple
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covalent linkages, leading to the critical cytotoxic lesion: DNA interstrand cross-links.[1] These

cross-links physically prevent the separation of the DNA double helix, a process essential for

both DNA replication and transcription, thereby inducing cell cycle arrest and ultimately

apoptosis.

Bioreductive Activation
The cytotoxicity of Trenimon is significantly enhanced through a process of bioreductive

activation. The quinone moiety of the molecule can be reduced by cellular reductases, with a

key enzyme being NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.

[2][3] NQO1 catalyzes a two-electron reduction of the quinone to a hydroquinone.[2][3] This

reduction increases the alkylating reactivity of the aziridine groups, potentiating the DNA cross-

linking activity. This mechanism suggests that tumors with higher levels of NQO1 may exhibit

increased sensitivity to Trenimon.

The bioactivation of Trenimon can be visualized as a two-step process:
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Caption: Bioactivation of Trenimon via NQO1.

Induction of Cell Cycle Arrest
By inducing DNA damage in the form of interstrand cross-links, Trenimon activates cellular

DNA damage response (DDR) pathways. This leads to the activation of cell cycle checkpoints,

primarily the G2/M checkpoint, to halt cell cycle progression and allow for DNA repair.[4] If the

damage is too extensive to be repaired, the cell is directed towards apoptosis. The G2/M

checkpoint is a critical control point that prevents cells with damaged DNA from entering

mitosis.

The signaling cascade leading to G2/M arrest following Trenimon-induced DNA damage

involves a series of protein kinases and phosphatases:
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Caption: Trenimon-induced G2/M checkpoint activation.

Quantitative Data
The cytotoxic and genotoxic effects of Trenimon have been quantified in numerous studies.

The following tables summarize key quantitative data from preclinical research.

Table 1: In Vitro Cytotoxicity of Trenimon
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Cell Line Assay Type IC50 Value Reference

L5178Y (parental) Not Specified
~2x higher than

resistant line
[3]

L5178Y/HBM10

(resistant)
Not Specified

~2-fold more sensitive

than parental
[3]

Hep2 (larynx

carcinoma)
MTT Assay

>10 µM (for a

derivative)
[5]

BC-M1 (breast

cancer)
MTT Assay Not Specified [5]

OEC-M1 (oral cancer) MTT Assay Not Specified [5]

SF (normal skin

fibroblast)
MTT Assay

>10 µM (for a

derivative)
[5]

Table 2: In Vivo Genotoxicity of Trenimon (Micronucleus Test)

Species Dosing Observation Reference

Mouse Not Specified

Dose-dependent

increase in

micronucleated

polychromatic

erythrocytes

[6]

Rat Not Specified

Dose-dependent

increase in

micronucleated

polychromatic

erythrocytes

[6]

Experimental Protocols
In Vivo Micronucleus Assay
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The in vivo micronucleus assay is a key method for assessing the genotoxic potential of a

compound by measuring the frequency of micronucleated erythrocytes in the bone marrow or

peripheral blood of treated animals.

A generalized protocol for the in vivo micronucleus assay with Trenimon is as follows:

Animal Model: Typically, mice or rats are used.[6]

Dose Administration: A preliminary dose-ranging study is conducted to determine the

maximum tolerated dose (MTD). For the main study, at least three dose levels, along with a

vehicle control and a positive control (e.g., cyclophosphamide), are used. Trenimon is

administered, usually via intraperitoneal injection, one or more times at 24-hour intervals.

Sample Collection: Bone marrow is typically collected 24 hours after the final dose. Femurs

are flushed with fetal bovine serum to obtain a cell suspension.

Slide Preparation: The cell suspension is centrifuged, and the pellet is used to prepare

smears on glass slides. The slides are air-dried and stained with a dye that differentiates

between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) (e.g.,

Giemsa).

Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The

number of micronucleated PCEs (MN-PCEs) is recorded. The ratio of PCEs to NCEs is also

determined to assess bone marrow toxicity.

Data Analysis: The frequency of MN-PCEs is calculated for each animal. Statistical analysis

is performed to determine if there is a significant dose-dependent increase in the frequency

of MN-PCEs in the Trenimon-treated groups compared to the vehicle control group.
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Caption: Workflow for the in vivo micronucleus assay.

DNA Interstrand Cross-link (ICL) Detection by Modified
Alkaline Comet Assay
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The alkaline comet assay, or single-cell gel electrophoresis, can be modified to detect DNA

interstrand cross-links. The principle is that ICLs will retard the migration of DNA fragments in

the agarose gel.

A detailed protocol for measuring Trenimon-induced ICLs is as follows:

Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated

with various concentrations of Trenimon for a specified duration.

Induction of Single-Strand Breaks: To enable the detection of ICLs, a known amount of

single-strand breaks must be induced. This is typically achieved by exposing the cells to a

fixed dose of ionizing radiation (e.g., X-rays or gamma rays) on ice.[7][8]

Cell Embedding: Approximately 1 x 10^5 cells are mixed with low-melting-point agarose and

layered onto a microscope slide pre-coated with normal-melting-point agarose.

Lysis: The slides are immersed in a high-salt lysis solution (e.g., containing NaCl, EDTA, Tris,

and Triton X-100) overnight at 4°C to lyse the cells and unfold the DNA.

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank

filled with a high-pH alkaline buffer (pH > 13) for a period to allow the DNA to unwind.

Electrophoresis is then carried out at a low voltage.

Neutralization and Staining: The slides are neutralized with a Tris buffer and then stained

with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

Visualization and Analysis: The slides are examined using a fluorescence microscope. The

comets are scored using image analysis software. The presence of ICLs is indicated by a

decrease in the tail moment (a measure of DNA migration) in the Trenimon-treated,

irradiated cells compared to the irradiated control cells.
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Caption: Workflow for ICL detection by comet assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1683235?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Trenimon stands as a historically significant alkylating agent in the annals of cancer

chemotherapy research. Its mode of action, centered on the induction of DNA interstrand cross-

links and potentiation by bioreductive activation, provides a clear rationale for its cytotoxic

effects. The experimental protocols detailed herein, namely the in vivo micronucleus assay and

the modified alkaline comet assay, represent fundamental tools for the continued investigation

of this and other genotoxic agents. While its clinical use has been largely superseded by newer

agents with more favorable therapeutic indices, the study of Trenimon continues to provide

valuable insights into the mechanisms of DNA damage, cell cycle control, and the principles of

bioreductive drug design.
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[https://www.benchchem.com/product/b1683235#discovery-and-history-of-trenimon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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